molecular formula C13H14N2O2S B5605742 1-phenyl-N-(pyridin-2-ylmethyl)methanesulfonamide

1-phenyl-N-(pyridin-2-ylmethyl)methanesulfonamide

Cat. No.: B5605742
M. Wt: 262.33 g/mol
InChI Key: DLAZWXOMRGULQW-UHFFFAOYSA-N
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Description

1-Phenyl-N-(pyridin-2-ylmethyl)methanesulfonamide is an organic compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol . This compound is characterized by the presence of a phenyl group, a pyridinylmethyl group, and a methanesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-phenyl-N-(pyridin-2-ylmethyl)methanesulfonamide typically involves the reaction of benzenemethanesulfonyl chloride with 2-pyridinemethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification processes to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Phenyl-N-(pyridin-2-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles such as alkyl halides can replace the hydrogen atom, forming N-alkylated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-Phenyl-N-(pyridin-2-ylmethyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-N-(pyridin-2-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Phenyl-N-(pyridin-2-ylmethyl)methanesulfonamide can be compared with other similar compounds such as:

    Benzenesulfonamide: Lacks the pyridinylmethyl group, making it less versatile in certain applications.

    N-(2-pyridinylmethyl)benzenesulfonamide: Similar structure but may have different reactivity and biological activity due to the absence of the phenyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-phenyl-N-(pyridin-2-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-18(17,11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14-13/h1-9,15H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAZWXOMRGULQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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